molecular formula C20H26N8O11S2 B12764246 Tazobactam hemihydrate CAS No. 428863-55-2

Tazobactam hemihydrate

Cat. No.: B12764246
CAS No.: 428863-55-2
M. Wt: 618.6 g/mol
InChI Key: BULFSGHLDZFFAI-WNEKGKLGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tazobactam hemihydrate involves the formation of a bicyclic ring structure. The reaction conditions typically involve the use of solvents such as acetonitrile and reagents like phosphoric acid to adjust the pH .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques and crystallized to obtain the hemihydrate form .

Chemical Reactions Analysis

Types of Reactions

Tazobactam hemihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted triazole derivatives. These products can be further analyzed using chromatographic and spectroscopic techniques to confirm their structure and purity .

Scientific Research Applications

Tazobactam hemihydrate has a wide range of scientific research applications:

Mechanism of Action

Tazobactam hemihydrate exerts its effects by irreversibly inhibiting beta-lactamase enzymes. These enzymes are responsible for the degradation of beta-lactam antibiotics. By inhibiting these enzymes, this compound protects the antibiotic from degradation, thereby enhancing its antibacterial activity . The molecular targets include the active site of the beta-lactamase enzyme, where tazobactam forms a stable acyl-enzyme complex .

Properties

CAS No.

428863-55-2

Molecular Formula

C20H26N8O11S2

Molecular Weight

618.6 g/mol

IUPAC Name

(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate

InChI

InChI=1S/2C10H12N4O5S.H2O/c2*1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2*2-3,7-8H,4-5H2,1H3,(H,16,17);1H2/t2*7-,8+,10+;/m11./s1

InChI Key

BULFSGHLDZFFAI-WNEKGKLGSA-N

Isomeric SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.O

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.O

Origin of Product

United States

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